molecular formula C19H12F2N4O B2519207 2,6-difluoro-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide CAS No. 863020-26-2

2,6-difluoro-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide

Cat. No. B2519207
CAS RN: 863020-26-2
M. Wt: 350.329
InChI Key: DNFVPTZTNFQDRP-UHFFFAOYSA-N
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Description

“2,6-difluoro-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide” is an organic compound . It belongs to the class of organic compounds known as aryl-phenylketones . These are aromatic compounds containing a ketone substituted by one aryl group, and a phenyl group .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives involves various chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation . For instance, pyrimidine-containing compounds were obtained by palladium-catalyzed coupling reaction (Suzuki reaction), and N-acylhydrazone (NAH) compounds were obtained from the aldehyde intermediate synthesized as a result of the Vilsmeier-Haack reaction .


Molecular Structure Analysis

Imidazo[1,2-a]pyridine cores have increasing importance in the pharmaceutical industry with their wide range of pharmacological activities . The majority of imidazo[1,2-a]pyridine-based drugs are C-3 functionalized .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridine derivatives fluoresce more intensely than the parent unsubstitified imidazo[1,2-a]pyridine . The iron (II) complexes are high-spin in solution at room temperature, but undergo thermal spin-crossover equilibria on cooling .

Scientific Research Applications

These applications highlight the versatility and therapeutic potential of imidazo[1,2-a]pyridines, including our compound. Researchers continue to explore novel uses and optimize their properties for various medical and scientific purposes . If you’d like further details or additional applications, feel free to ask! 🌟

Future Directions

Imidazo[1,2-a]pyridine, an important fused bicyclic 5,6 heterocycle, has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . The World Health Organization has taken the initiative to develop new TB drugs . Therefore, the future directions of “2,6-difluoro-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide” and similar compounds could be in the development of new chemosynthetic strategies and drug development due to its wide range of applications in medicinal chemistry .

properties

IUPAC Name

2,6-difluoro-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12F2N4O/c20-14-6-2-7-15(21)17(14)18(26)23-13-5-1-4-12(10-13)16-11-25-9-3-8-22-19(25)24-16/h1-11H,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNFVPTZTNFQDRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=C(C=CC=C2F)F)C3=CN4C=CC=NC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-difluoro-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide

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